molecular formula C19H18O5 B1656214 Coumarin deriv CAS No. 51559-33-2

Coumarin deriv

Cat. No. B1656214
CAS RN: 51559-33-2
M. Wt: 326.3 g/mol
InChI Key: CFNMUZCFSDMZPQ-KPKJPENVSA-N
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Description

Coumarin deriv is a natural product found in Clausena anisata with data available.

Scientific Research Applications

1. Pharmacological Diversity and Synthesis

Coumarin derivatives exhibit a wide range of pharmacological activities, including anticoagulant, anti-inflammatory, antimicrobial, anti-HIV, and antitumor effects. The diversity in their pharmacological effects is attributed to the variety of substituents that can be introduced into the coumarin core. Continuous efforts in synthesizing novel coumarin derivatives have led to the development of new synthetic methods and applications in diverse fields (Stefanachi et al., 2023).

2. Therapeutic Effects

Coumarin derivatives, both natural and synthetic, have therapeutic effects against various human diseases, including different types of cancer. They modulate signaling pathways impacting cellular processes, which have beneficial impacts on health. Molecular docking studies have been instrumental in evaluating and explaining the selective binding of these compounds to proteins involved in various cellular processes (Flores-Morales et al., 2023).

3. Management of Post-Prandial Hyperglycemia

In the context of diabetes mellitus, coumarin derivatives have shown potential in inhibiting α-glucosidase and α-amylase, thereby managing postprandial hyperglycemia. Novel coumarin derivatives have been identified as potential dual inhibitors of these enzymes, indicating their potential in drug discovery for effective diabetes management (Patil et al., 2022).

4. Fluorescent Chemosensors

Coumarin-based small-molecule fluorescent chemosensors have been developed due to their excellent biocompatibility, strong fluorescence emission, and structural flexibility. These chemosensors find applications in molecular recognition, molecular imaging, and various other scientific fields (Cao et al., 2019).

5. Eco-Friendly Pesticides and Weed Control

Coumarin derivatives have applications in agriculture as eco-friendly pesticides and weed control agents. They exhibit biological and allelopathic potential against a broad range of organisms and demonstrate insecticidal potential across various stages of insect development (Hussain et al., 2018).

6. Versatile Scaffold in Medicinal Chemistry

Coumarins serve as a privileged scaffold in medicinal chemistry due to their physicochemical features. They are easily transformed into functionalized derivatives, addressing many pharmacological targets selectively. Their applications extend to neurodegenerative diseases like Alzheimer’s and Parkinson’s (Stefanachi et al., 2018).

7. Anticancer Properties

Coumarin derivatives have shown significant anticancer potential with diverse cellular pathway regulation capabilities. They are being explored for selective anticancer activity, indicating their role in cancer treatment (Thakur et al., 2015).

8. Anticoagulant Activity

Certain coumarin derivatives, isolated from plants like Ainsliaea fragrans, exhibit potent anticoagulant activity. These compounds are being evaluated for their safety and efficacy, indicating potential as anticoagulant agents (Lei et al., 2015).

properties

CAS RN

51559-33-2

Product Name

Coumarin deriv

Molecular Formula

C19H18O5

Molecular Weight

326.3 g/mol

IUPAC Name

7-[(E)-3-methyl-4-(4-methyl-5-oxo-2H-furan-2-yl)but-2-enoxy]chromen-2-one

InChI

InChI=1S/C19H18O5/c1-12(9-16-10-13(2)19(21)23-16)7-8-22-15-5-3-14-4-6-18(20)24-17(14)11-15/h3-7,10-11,16H,8-9H2,1-2H3/b12-7+

InChI Key

CFNMUZCFSDMZPQ-KPKJPENVSA-N

Isomeric SMILES

CC1=CC(OC1=O)C/C(=C/COC2=CC3=C(C=C2)C=CC(=O)O3)/C

SMILES

CC1=CC(OC1=O)CC(=CCOC2=CC3=C(C=C2)C=CC(=O)O3)C

Canonical SMILES

CC1=CC(OC1=O)CC(=CCOC2=CC3=C(C=C2)C=CC(=O)O3)C

Other CAS RN

51559-33-2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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